molecular formula C17H16F3N5O2 B2481021 N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide CAS No. 1421457-75-1

N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide

Cat. No. B2481021
CAS RN: 1421457-75-1
M. Wt: 379.343
InChI Key: NRJWGXSLELCIPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The investigation into complex benzamide derivatives and their related compounds is driven by their potential applications in various fields, including medicinal chemistry and materials science. These compounds often feature in the development of new pharmaceuticals and materials due to their unique chemical and physical properties.

Synthesis Analysis

The synthesis of complex organic compounds, such as benzamide derivatives, involves multi-step chemical reactions, starting from simple precursors to achieve the desired molecular architecture. For example, the synthesis of novel PET agents like 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide demonstrates the complexity and precision required in these processes, including steps like desmethylation and O-[(11)C]methylation for radiolabeling purposes (Wang et al., 2013).

Molecular Structure Analysis

Determining the molecular structure of benzamide derivatives and related compounds is crucial for understanding their chemical behavior and potential applications. Techniques such as mass spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, infrared spectroscopy (IR), and X-ray analysis are commonly employed for this purpose. These methods allow for the detailed characterization of the molecular structure, including the identification of functional groups and the spatial arrangement of atoms within the molecule (Hebishy et al., 2020).

Chemical Reactions and Properties

Benzamide derivatives undergo a variety of chemical reactions, reflecting their rich chemistry. These reactions include cyclization, nucleophilic substitution, and oxidative N-N bond formation, which are essential for constructing complex molecular frameworks and for functional group modifications. Such chemical transformations are pivotal for the synthesis of targeted molecules with desired properties and biological activities (Zheng et al., 2014).

Physical Properties Analysis

The physical properties of benzamide derivatives, including solubility, melting point, and crystalline structure, are influenced by their molecular structure. These properties are critical for the compound's application, especially in drug formulation and material science. Analyzing the crystal and molecular structure can reveal how modifications in the molecular structure affect the physical properties of these compounds (Chinthal et al., 2020).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, define the utility of benzamide derivatives in various applications. Studies focusing on the synthesis and reactivity of compounds like pyrrolo[2,3-d][1,2,3]triazines provide insights into the chemical behavior of structurally related benzamide derivatives, highlighting the potential for discovering new reactions and applications (Migawa & Townsend, 2001).

Scientific Research Applications

Antiviral Applications

A study by Hebishy et al. (2020) introduces a novel synthesis route for benzamide-based 5-aminopyrazoles and their derivatives, demonstrating significant antiviral activities against the H5N1 subtype of the influenza A virus, suggesting potential applications in antiviral drug development Hebishy, Salama, & Elgemeie, 2020.

Antibacterial and Antifungal Applications

Research by Pandya et al. (2019) synthesized a library of benzamide derivatives and evaluated their in vitro antibacterial and antifungal activities, indicating good to moderate effectiveness against several strains. This highlights the compound's potential in developing new antimicrobial agents Pandya, Dave, Patel, & Desai, 2019.

Anticancer Applications

Wolf et al. (2004) investigated benzamide derivatives conjugated with alkylating cytostatics, revealing enhanced cytotoxicity against melanoma cells. This suggests the utility of benzamide-based compounds in targeted cancer therapy, particularly for melanotic melanoma Wolf, Bauder-Wüst, Mohammed, Schönsiegel, Mier, Haberkorn, & Eisenhut, 2004.

Antineoplastic Applications

Zhang et al. (2011) studied the metabolism of a novel antineoplastic benzamide derivative, JS-38, in rats. Their findings contribute to understanding the metabolic pathways and pharmacological properties of such compounds, potentially leading to new cancer treatments Zhang, Liu, Fan, Fang, Li, & Wang, 2011.

properties

IUPAC Name

N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]-4-pyrrol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N5O2/c1-23-15(17(18,19)20)22-25(16(23)27)11-8-21-14(26)12-4-6-13(7-5-12)24-9-2-3-10-24/h2-7,9-10H,8,11H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRJWGXSLELCIPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CCNC(=O)C2=CC=C(C=C2)N3C=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.